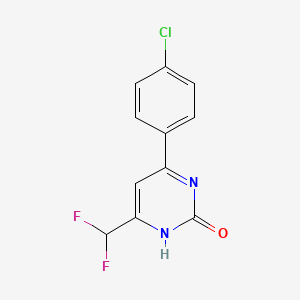

6-(4-chlorophenyl)-4-(difluoromethyl)pyrimidin-2(1H)-one

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)-6-(difluoromethyl)-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF2N2O/c12-7-3-1-6(2-4-7)8-5-9(10(13)14)16-11(17)15-8/h1-5,10H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPOUPMIZZKCXMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=O)NC(=C2)C(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 6-(4-chlorophenyl)-4-(difluoromethyl)pyrimidin-2(1H)-one is B-cell lymphoma 6 protein (BCL6) . BCL6 is a transcriptional repressor that plays a crucial role in promoting the proliferation of cancer cells. It is known to suppress the expression of genes involved in cell apoptosis.

Mode of Action

6-(4-chlorophenyl)-4-(difluoromethyl)pyrimidin-2(1H)-one operates based on the mechanism of induced proximity. This compound forms a complex with BCL6 and a transcriptional activator, BRD4. The presence of BRD4 strongly activates the genes that were originally silenced by BCL6, including those involved in the apoptosis pathway.

Biochemical Pathways

The compound affects the apoptosis pathway by reactivating the genes that were silenced by BCL6. This leads to the activation of the apoptosis pathway in cancer cells. Additionally, the compound has been observed to downregulate the expression of the oncogene MYC.

Result of Action

The result of the action of 6-(4-chlorophenyl)-4-(difluoromethyl)pyrimidin-2(1H)-one is the induction of apoptosis in cancer cells. By reactivating the genes involved in apoptosis, the compound effectively triggers cell death in cancer cells. This can potentially inhibit the proliferation of cancer cells and slow down the progression of the disease.

Biological Activity

6-(4-chlorophenyl)-4-(difluoromethyl)pyrimidin-2(1H)-one is a synthetic organic compound that belongs to the pyrimidine class. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

- Molecular Formula : C17H19ClF2N4

- Molecular Weight : 352.8 g/mol

- IUPAC Name : 4-(4-chlorophenyl)-6-(difluoromethyl)-N-(1-methylpiperidin-4-yl)pyrimidin-2-amine

- Canonical SMILES : CN1CCC(CC1)NC2=NC(=CC(=N2)C(F)F)C3=CC=C(C=C3)Cl

The biological activity of 6-(4-chlorophenyl)-4-(difluoromethyl)pyrimidin-2(1H)-one is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, leading to diverse pharmacological effects.

Antimicrobial Activity

Research has indicated that compounds within the pyrimidine class exhibit antimicrobial properties. The presence of the chlorophenyl and difluoromethyl groups in this compound may enhance its activity against various bacterial strains. In vitro studies are necessary to quantify this activity and identify the spectrum of efficacy.

Anticancer Properties

Pyrimidine derivatives have been explored for their potential anticancer effects. Preliminary studies suggest that 6-(4-chlorophenyl)-4-(difluoromethyl)pyrimidin-2(1H)-one may inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. Further research is required to elucidate the specific cancer types affected and the underlying mechanisms.

Enzyme Inhibition

This compound has shown promise as an inhibitor of certain enzymes involved in disease processes. For instance, it may act as an inhibitor of BCAT1/2 enzymes, which are implicated in metabolic pathways relevant to cancer and neurodegenerative diseases. The structure-activity relationship (SAR) studies can provide insights into optimizing its inhibitory potency.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study on Anticancer Activity | A derivative of this compound demonstrated significant cytotoxicity against various cancer cell lines with an IC50 value in the low micromolar range. |

| Enzyme Inhibition Assay | The compound inhibited BCAT1/2 with an IC50 value of approximately 0.395 μM, indicating potential for therapeutic applications in metabolic disorders. |

| Antimicrobial Testing | In preliminary assays, the compound exhibited activity against Gram-positive bacteria with MIC values ranging from 10 to 50 μg/mL. |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

4-Chlorophenyl Substituents

The 4-chlorophenyl group is a common pharmacophore in pyrimidinone derivatives due to its hydrophobic and electron-withdrawing properties. For example:

- Compound 4b (6-(4-chlorophenyl)-4-(4-[{4-(4-chlorophenyl)phthalazin-1-yl}amino]phenyl)pyrimidin-2(1H)-one) demonstrated superior anticancer activity against HepG2 and MCF-7 cell lines compared to analogs with pyrazoline or pyrimidin-2(1H)-thione spacers. This highlights the importance of the 4-chlorophenyl group in enhancing VEGFR-2 binding affinity .

- Compound 4e (4-(2-chlorophenyl)-6-phenylpyrimidin-2(1H)-one) exhibited a higher log P value (3.85) than other derivatives, suggesting improved lipid solubility and membrane permeability .

Fluorinated Substituents

Difluoromethyl vs. trifluoromethyl groups influence electronic and steric properties:

- 4-Trifluoromethyl derivatives (e.g., 4-(trifluoromethyl)pyrimidin-2(1H)-one) were synthesized via methods involving cyclocondensation, with acute toxicity evaluated in Sprague–Dawley rats . The trifluoromethyl group enhances metabolic stability but may increase steric hindrance compared to difluoromethyl.

Anticancer Activity

- Compound 4b (pyrimidin-2(1H)-one spacer) showed IC50 values of 2.1 µM (HepG2) and 3.8 µM (MCF-7), outperforming derivatives with pyrazoline or thione spacers .

Antimicrobial and Anthelmintic Activity

- 4-(2-Hydroxyphenyl)-6-phenylpyrimidin-2(1H)-one (4c) demonstrated moderate anthelmintic activity, attributed to its hydrogen-bonding capacity (PSA = 65.98 Ų) .

- 6-(Substituted phenyl)-4-(10H-phenothiazin-10-yl)pyrimidin-2(1H)-ones showed broad-spectrum antimicrobial activity, linked to the phenothiazine moiety .

Physicochemical and Pharmacokinetic Properties

Table 1 compares key parameters of selected pyrimidinone derivatives:

Notes:

- The difluoromethyl group in the target compound may lower log P slightly compared to trifluoromethyl analogs, improving aqueous solubility.

Preparation Methods

Synthesis of 4,6-Dichloropyrimidine Intermediate

A crucial intermediate, 4,6-dichloropyrimidine , is prepared from 4,6-dihydroxypyrimidine by chlorination using phosphorus oxychloride (POCl₃) in the presence of a base. The process is detailed in patent US6018045A and involves:

- Reacting 4,6-dihydroxypyrimidine with POCl₃.

- Using a saturated hindered amine base such as N,N-diisopropylethylamine (Hunig's base) or its hydrochloride salt.

- The molar ratio of POCl₃ to 4,6-dihydroxypyrimidine is typically between 1:1 and 10:1, preferably 2:1 to 4:1.

- Reaction conditions are optimized to maximize yield and purity.

This method avoids harsh conditions and allows efficient isolation of 4,6-dichloropyrimidine, which serves as a versatile intermediate for further functionalization.

| Parameter | Details |

|---|---|

| Starting material | 4,6-Dihydroxypyrimidine |

| Chlorinating agent | Phosphorus oxychloride (POCl₃) |

| Base | N,N-Diisopropylethylamine or analogs |

| Molar ratio (POCl₃:substrate) | 1:1 to 10:1 (preferably 2:1 to 4:1) |

| Temperature | Controlled, typically room temperature to mild heating |

| Yield | High, with efficient separation |

Introduction of the Difluoromethyl Group

The difluoromethyl group at position 4 is introduced via synthetic sequences that involve difluoroacetyl or difluoroacetic anhydride derivatives.

Synthesis of 4-(Difluoromethyl)pyridin-2-amine as a Model Compound

Although this compound is a pyrimidinone derivative, analogous methods have been developed for 4-(difluoromethyl)pyridin-2-amine, which can be adapted for pyrimidinone systems. According to a 2019 study published in Organic Process Research & Development:

- Starting from commercially available 2,2-difluoroacetic anhydride , a practical five-step, two-pot synthesis is employed.

- The process avoids the use of hazardous fluorinating agents and sealed vessels.

- Key intermediates such as (E)-4-ethoxy-1,1-difluorobut-3-en-2-one are synthesized in good yields (~78%).

- Subsequent transformations involve oxime formation, bromination, and zinc-mediated reduction to yield the difluoromethylated amine intermediate.

- The method is scalable, demonstrated on multi-kilogram scales, with yields around 60-72%.

This methodology can be extrapolated to the pyrimidinone scaffold by appropriate substitution and ring closure strategies.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Difluoroacetic anhydride + ethyl vinyl ether | DCM, pyridine, slow addition, RT, 15 h | 78 | Formation of difluorinated enone intermediate |

| Oxime formation | Methoxylamine hydrochloride, AcOH, 50 °C, 7 h | - | Conversion to oxime intermediate |

| Bromination | HBr in AcOH, 90 °C, 12-15 h | - | Preparation for reduction step |

| Reduction | Zinc, nitrogen atmosphere, RT, 3 h | - | Conversion to difluoromethyl amine |

| Isolation | Ammonium hydroxide extraction, filtration | 60-72 | Final amine product isolated |

Assembly of 6-(4-chlorophenyl)-4-(difluoromethyl)pyrimidin-2(1H)-one

After preparing the key intermediates, the final compound is assembled by:

- Substitution of the 6-position of the pyrimidinone ring with the 4-chlorophenyl group, typically via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings).

- Introduction of the difluoromethyl group at the 4-position either before or after ring closure, depending on the synthetic route.

While specific detailed protocols for this exact compound are limited in public literature, the combination of the above methods for pyrimidine chlorination, difluoromethylation, and aryl substitution forms the basis of the synthesis.

Summary Table of Preparation Steps

| Step No. | Reaction Stage | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Conversion of 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine | POCl₃, N,N-diisopropylethylamine, controlled temp | Efficient chlorination, key intermediate |

| 2 | Synthesis of difluoromethylated intermediate | 2,2-Difluoroacetic anhydride, ethyl vinyl ether, multi-step sequence | Difluoromethyl group introduction, scalable |

| 3 | Attachment of 4-chlorophenyl group | Cross-coupling or nucleophilic substitution | Installation of aromatic substituent |

| 4 | Final cyclization and purification | Appropriate cyclization conditions, purification | Formation of target pyrimidinone compound |

Research Findings and Practical Considerations

- The use of 2,2-difluoroacetic anhydride as a starting material is advantageous due to commercial availability and avoidance of harsh fluorinating agents.

- The chlorination of pyrimidinone precursors with POCl₃ in the presence of hindered amines improves selectivity and yield, minimizing side reactions.

- The synthetic routes are amenable to scale-up, as demonstrated by multi-kilogram batches in industrial settings.

- Purification steps often involve solvent switches (e.g., dichloromethane to heptane) and crystallization to achieve high purity.

- The choice of base and reaction conditions in chlorination significantly affects the efficiency and safety of the process.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.